![molecular formula C16H16O B14130693 1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the ethanone group is attached to the 4th position of the biphenyl ring, and the 2nd and 6th positions are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (2,6-dimethylbiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, especially at positions ortho and para to the methyl groups. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone can be compared with other biphenyl derivatives such as:
Biphenyl: The parent compound, which lacks the ethanone and methyl substituents.
2,6-Dimethylbiphenyl: Similar structure but without the ethanone group.
4-Acetylbiphenyl: Similar structure but without the methyl groups.
The uniqueness of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone lies in the combination of the ethanone group and the methyl substituents, which confer distinct chemical and physical properties, making it suitable for specific applications.
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-[4-(2,6-dimethylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O/c1-11-5-4-6-12(2)16(11)15-9-7-14(8-10-15)13(3)17/h4-10H,1-3H3 |
InChI Key |
MSGZXJLWMJZLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)

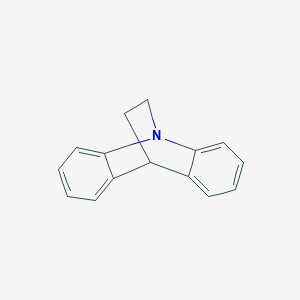

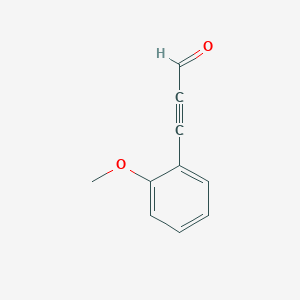
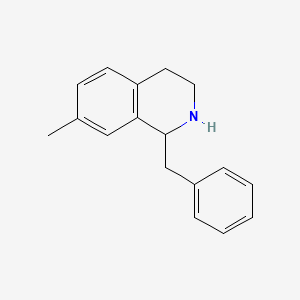

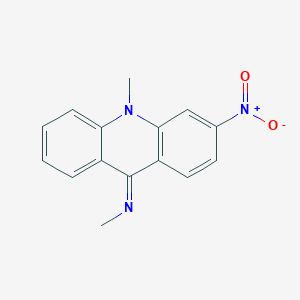
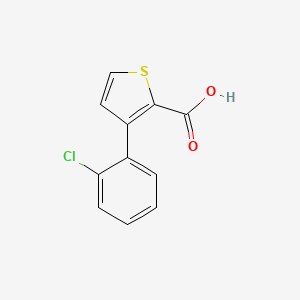
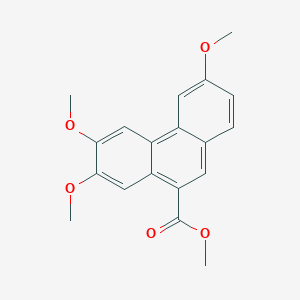
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)
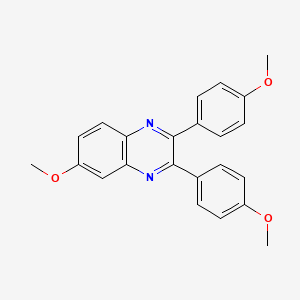

![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
